![molecular formula C25H27Cl2NO2 B1385602 N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline CAS No. 1040686-69-8](/img/structure/B1385602.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
描述
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dichlorophenoxy group, a butyl chain, and a phenylpropoxy group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline typically involves a multi-step process:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2,4-dichlorophenoxybutane.
Preparation of the Phenylpropoxy Intermediate: Separately, 3-phenylpropanol is reacted with a suitable halogenating agent to form 3-phenylpropyl halide.
Coupling Reaction: The final step involves the coupling of the dichlorophenoxybutane with the phenylpropyl halide in the presence of an aniline derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)amine
- N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)benzene
Uniqueness
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2NO2/c26-21-10-15-25(24(27)19-21)30-17-5-4-16-28-22-11-13-23(14-12-22)29-18-6-9-20-7-2-1-3-8-20/h1-3,7-8,10-15,19,28H,4-6,9,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOCGVPGNWLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


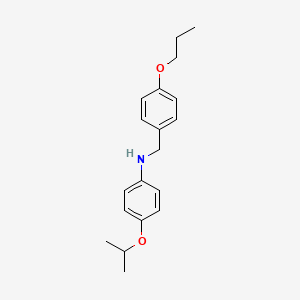
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)

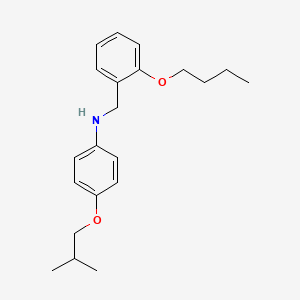
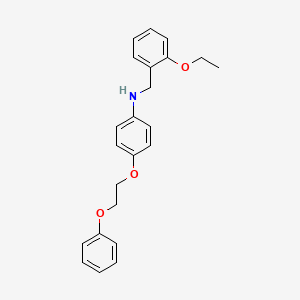
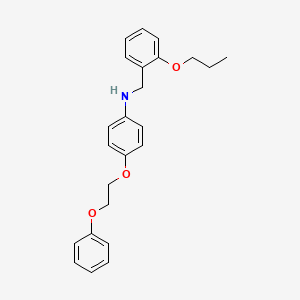
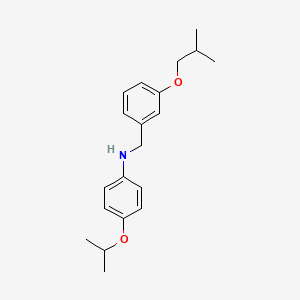
![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
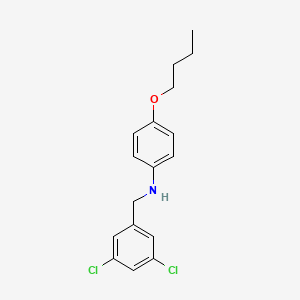
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
